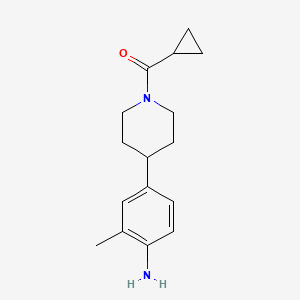
(4-(4-Amino-3-methylphenyl)piperidin-1-yl)(cyclopropyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-(4-Amino-3-methylphenyl)piperidin-1-yl)(cyclopropyl)methanone” is a chemical compound with the CAS Number: 1852497-07-4 and a linear formula of C16H22N2O . It’s used in various research and technical applications .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H22N2O/c1-11-10-14(4-5-15(11)17)12-6-8-18(9-7-12)16(19)13-2-3-13/h4-5,10,12-13H,2-3,6-9,17H2,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 258.36 . More detailed physical and chemical properties are not provided in the available resources.科学的研究の応用
Antitubercular Activities
A series of compounds including cyclopropyl derivatives were studied for their antitubercular activity. One such compound demonstrated significant activity against Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains. It was also found to be orally active in mice models (Bisht et al., 2010).
Synthesis and Optimization
Research on the synthesis of related compounds, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone, has been conducted to optimize the yield and efficiency of the process. This demonstrates the interest in developing and refining the synthesis methods for these compounds (Zheng Rui, 2010).
Antimicrobial Activity
Various derivatives of similar compounds have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives showed good activity against bacterial and fungal strains, indicating their potential in antimicrobial research (Mallesha & Mohana, 2014).
Analgesic Effects in Neuropathic Pain
Research into 5-HT(1A) receptor agonists, structurally similar to the compound , has shown potential in treating neuropathic pain. These findings suggest possible applications in pain management and neuropharmacology (Deseure et al., 2002).
Anticancer and Antituberculosis Studies
A related study synthesized cyclopropyl derivatives and evaluated their anticancer and antituberculosis effects. Some compounds showed significant activity in these areas, underlining their potential as therapeutic agents (Mallikarjuna et al., 2014).
Antileukemic Activity
Novel piperidine derivatives have been explored for their antileukemic activity. These compounds, including methanone derivatives, showed potential in inhibiting the growth of human leukemia cells, indicating their relevance in cancer research (Vinaya et al., 2011).
Crystal Structure Analysis
Crystal structure studies of related compounds provide insights into their molecular configurations, which is crucial for understanding their chemical properties and potential applications in drug design and other fields (Revathi et al., 2015).
Neuroprotective Activities
Research into aryloxyethylamine derivatives, including piperidinyl methanones, has shown potential neuroprotective effects. This indicates possible applications in neurodegenerative diseases and ischemic stroke (Zhong et al., 2020).
Structural Characterization and Theoretical Studies
Detailed structural characterization and theoretical studies of related compounds help in understanding their chemical behavior. This knowledge is essential for developing new drugs and materials (Shahana & Yardily, 2020).
特性
IUPAC Name |
[4-(4-amino-3-methylphenyl)piperidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-11-10-14(4-5-15(11)17)12-6-8-18(9-7-12)16(19)13-2-3-13/h4-5,10,12-13H,2-3,6-9,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTLECOSKPMJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)C3CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

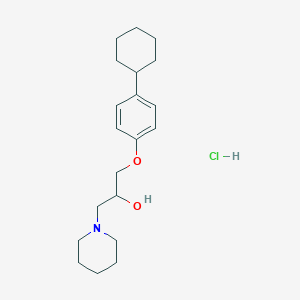

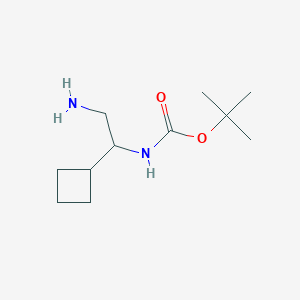
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide](/img/structure/B2597811.png)
![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide](/img/structure/B2597813.png)
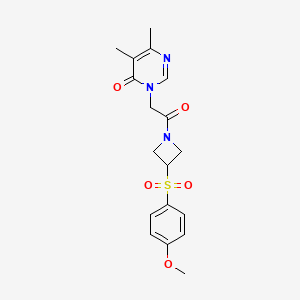
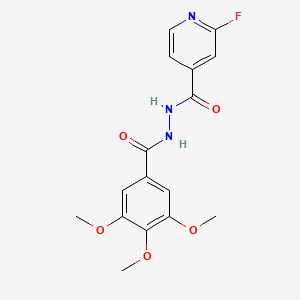
![Di{[butyl(methyl)carbamothioyl]sulfanyl}nickel](/img/structure/B2597816.png)

![2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2597818.png)
![N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2597819.png)

![2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole](/img/structure/B2597821.png)
